molecular formula C23H22ClNO3 B11434294 7-(2-chlorophenyl)-4-(3-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

7-(2-chlorophenyl)-4-(3-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11434294
M. Wt: 395.9 g/mol
InChI Key: PNLMIGUTVCVJJF-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-4-(3-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chlorophenyl group, an ethoxyphenyl group, and a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-4-(3-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of Substituents: The chlorophenyl and ethoxyphenyl groups are introduced through nucleophilic substitution reactions. This involves reacting the quinoline core with appropriate chlorophenyl and ethoxyphenyl halides under basic conditions.

    Cyclization and Reduction: The final step involves cyclization and reduction to form the tetrahydroquinoline structure. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorophenyl)-4-(3-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can further modify the tetrahydroquinoline core.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully saturated quinoline derivatives.

Scientific Research Applications

7-(2-chlorophenyl)-4-(3-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-4-(3-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, modulating their activity. Pathways involved may include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    7-(2-chlorophenyl)-4-phenylquinoline-2,5-dione: Lacks the ethoxy group, leading to different chemical properties.

    4-(3-ethoxyphenyl)-7-phenylquinoline-2,5-dione: Lacks the chlorophenyl group, affecting its reactivity and applications.

    4,6,7,8-tetrahydroquinoline-2,5-dione: A simpler structure without the chlorophenyl and ethoxyphenyl groups.

Uniqueness

7-(2-chlorophenyl)-4-(3-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is unique due to the presence of both chlorophenyl and ethoxyphenyl groups, which confer distinct chemical and physical properties. These substituents enhance its potential for diverse applications in medicinal chemistry and material science.

Properties

Molecular Formula

C23H22ClNO3

Molecular Weight

395.9 g/mol

IUPAC Name

7-(2-chlorophenyl)-4-(3-ethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione

InChI

InChI=1S/C23H22ClNO3/c1-2-28-16-7-5-6-14(10-16)18-13-22(27)25-20-11-15(12-21(26)23(18)20)17-8-3-4-9-19(17)24/h3-10,15,18H,2,11-13H2,1H3,(H,25,27)

InChI Key

PNLMIGUTVCVJJF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4Cl

Origin of Product

United States

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